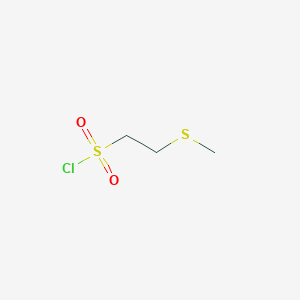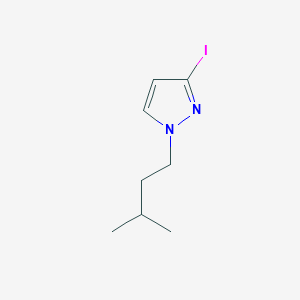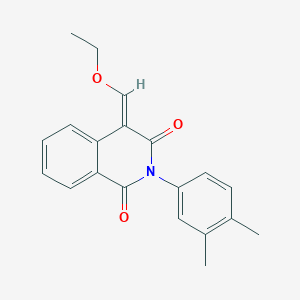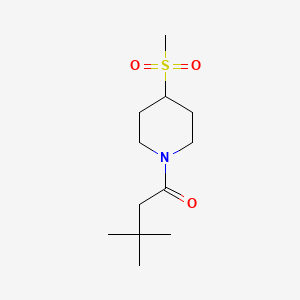
2-Methylsulfanylethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfanylethanesulfonyl chloride, also known as mesna, is a synthetic organosulfur compound. It is an organosulfur compound with the formula CH3SO2Cl . The mesyl group (CH3SO2) is frequently abbreviated as Ms in chemical formulas when writing out some long chemical equations representing reactions .
Synthesis Analysis
The synthesis of mesyl chloride involves a chemical reaction between methane and sulfuryl chloride . This reaction also yields hydrogen chloride (HCl) as a byproduct .Molecular Structure Analysis
The molecular structure of this compound consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms . This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . The molar mass is 114.55 grams per mol and the density is 1.480 grams per cubic centimeter . The melting point is -32°C and the boiling point is 62°C at 18 mm Hg or 161°C at 730 mm Hg .科学的研究の応用
Synthesis and Chemical Reactions
- Scaffold for Synthetic Elaboration : 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, a derivative of 2-Methylsulfanylethanesulfonyl chloride, serves as a useful scaffold for synthetic elaboration, particularly in the production of extended oxazoles. This compound demonstrates smooth reactions with various alkyl halides, leading to a range of alkylation products (Patil & Luzzio, 2016).
- Palladium-Catalyzed C–C Coupling : This compound is also involved in palladium-catalyzed C–C coupling reactions with Grignard reagents and sodium salts, showcasing its utility in organic synthesis (Volla et al., 2009).
Industrial and Large-Scale Applications
- Large-Scale Preparation : A scalable process for the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a related compound, has been developed for use in drug synthesis, indicating the industrial relevance of these types of compounds (Meckler & Herr, 2012).
- Building Blocks for Agrochemicals : The synthesis of specific derivatives like 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, used as a key building block in the agrochemical industry, highlights its importance in the creation of specialized chemicals (Huang et al., 2019).
Photocatalytic Applications
- Photocatalytic Oxidation : Studies involving the photocatalytic oxidation of gaseous compounds over TiO2 indicate potential applications of related sulfonyl chlorides in environmental remediation and pollution control (Martyanov & Klabunde, 2003).
Novel Compounds and Catalyst Development
- Synthesis of Novel Compounds : Research on the synthesis of novel compounds, like the thiosulfonato iron complexes, using sulfonyl chlorides as precursors, opens avenues in the field of organometallic chemistry (El‐khateeb et al., 2001).
- Catalysis in Polymerization : The use of tosyl chloride, a related sulfonyl chloride, in atom transfer radical polymerization (ATRP) demonstrates the role of these compounds in polymer science (Gurr et al., 2005).
作用機序
Target of Action
Similar compounds are known to interact with various biological targets, such as ion channels
Mode of Action
The exact mode of action of 2-Methylsulfanylethanesulfonyl chloride is not well-documented. It is likely that it interacts with its targets in a manner similar to other sulfonyl chloride compounds. These compounds are typically electrophilic and can react with nucleophilic sites on biological molecules . The specifics of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Sulfonyl chloride compounds are often involved in various biochemical reactions, including esterification or alkylation reactions . The downstream effects of these reactions would depend on the specific context and the other molecules involved.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The effects would likely depend on the specific targets and pathways involved. Given the reactivity of sulfonyl chloride compounds, it is possible that this compound could modify biological molecules in a way that alters their function .
Safety and Hazards
Methanesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water and consult a doctor .
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 2-Methylsulfanylethanesulfonyl chloride are not well-documented. It is known that sulfonyl chlorides, like this compound, are highly reactive and can interact with various biomolecules. For instance, they can react with alcohols to form sulfonates . These sulfonates can then serve as intermediates in various biochemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It is known that chloride ions, which are part of the this compound molecule, play crucial roles in cellular functions . They contribute to the osmotic balance that controls the movement of water between cells and their environment . Chloride ions also help to stabilize protein structures in enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that sulfonyl chlorides, like this compound, are electrophiles and can function as a source of the “CH3SO2+” synthon . This suggests that this compound could potentially interact with biomolecules through electrophilic addition or substitution reactions.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. It is known that sulfonyl chlorides can participate in various biochemical reactions, including the formation of sulfonates . These sulfonates can then serve as intermediates in various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chloride ions, which are part of the this compound molecule, can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
The subcellular localization of this compound is not well-known. It is known that chloride ions, which are part of the this compound molecule, can be found in various subcellular compartments .
特性
IUPAC Name |
2-methylsulfanylethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQCAVPZBKZLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1593953-51-5 |
Source


|
| Record name | 2-(methylsulfanyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)
![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)
![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)
![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)


![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
